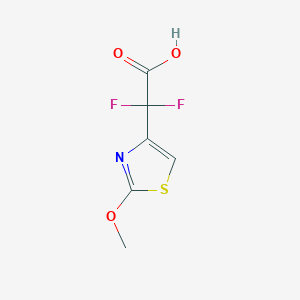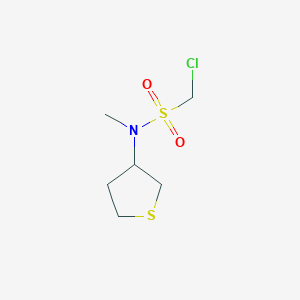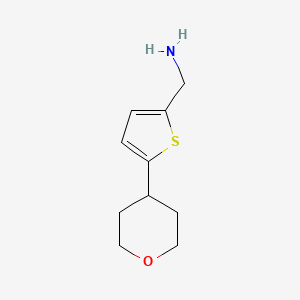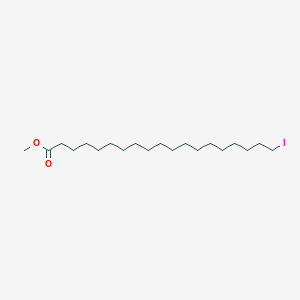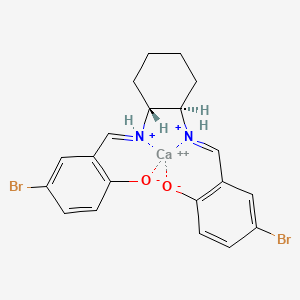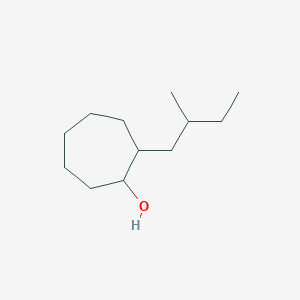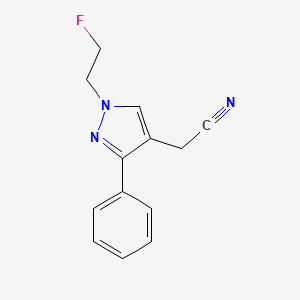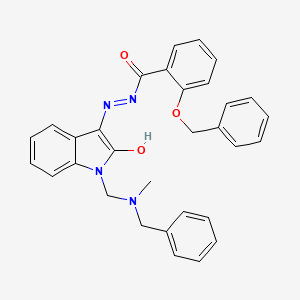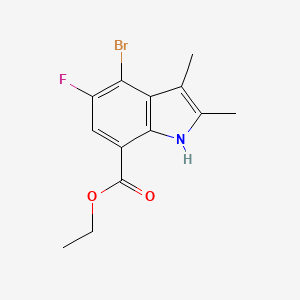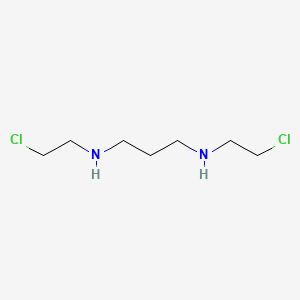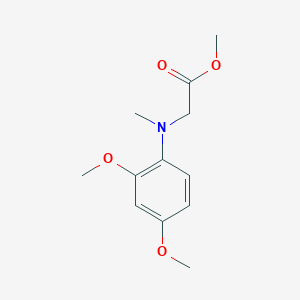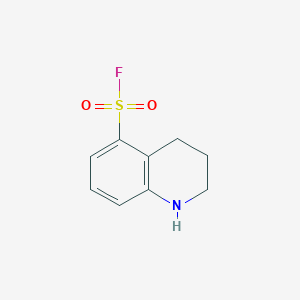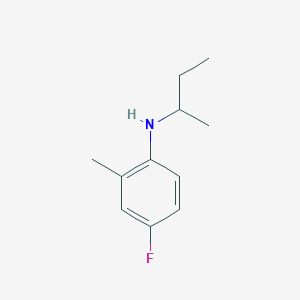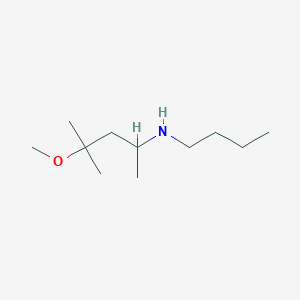
Butyl(4-methoxy-4-methylpentan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(4-methoxy-4-methylpentan-2-yl)amine is an organic compound with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol . This compound is characterized by the presence of a butyl group, a methoxy group, and a methyl group attached to a pentan-2-ylamine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-methoxy-4-methylpentan-2-yl)amine typically involves the reaction of 4-methoxy-4-methylpentan-2-ylamine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Butyl(4-methoxy-4-methylpentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, electrophiles, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
科学的研究の応用
Butyl(4-methoxy-4-methylpentan-2-yl)amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of Butyl(4-methoxy-4-methylpentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the pathway involved .
類似化合物との比較
Similar Compounds
Butyl(4-methylpentan-2-yl)amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-methoxy-N-(2-methylpentan-2-yl)aniline: Contains an aniline group instead of a butyl group, leading to different applications and reactivity.
Uniqueness
Butyl(4-methoxy-4-methylpentan-2-yl)amine is unique due to the presence of both a methoxy group and a butyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H25NO |
|---|---|
分子量 |
187.32 g/mol |
IUPAC名 |
N-butyl-4-methoxy-4-methylpentan-2-amine |
InChI |
InChI=1S/C11H25NO/c1-6-7-8-12-10(2)9-11(3,4)13-5/h10,12H,6-9H2,1-5H3 |
InChIキー |
VROTWFDDHSKUPX-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(C)CC(C)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



